molecular formula C7H6FIO B2497414 4-Fluoro-1-iodo-2-methoxybenzene CAS No. 450-90-8

4-Fluoro-1-iodo-2-methoxybenzene

Cat. No.: B2497414
CAS No.: 450-90-8
M. Wt: 252.027
InChI Key: MBHUTPUUHOAWCJ-UHFFFAOYSA-N
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Description

4-Fluoro-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H6FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-1-iodo-2-methoxybenzene can be synthesized through several methods. One common approach involves the iodination of 4-fluoro-2-methoxyaniline followed by a Sandmeyer reaction. The reaction conditions typically involve the use of sodium nitrite (NaNO2), concentrated sulfuric acid (H2SO4), and potassium iodide (KI) at low temperatures (around 5°C) to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used under inert atmospheres (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluorine and methoxy groups retained on the benzene ring.

Scientific Research Applications

4-Fluoro-1-iodo-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1-iodo-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluorine and iodine atoms on the benzene ring influence the electron density, making the compound reactive towards electrophiles. The methoxy group, being an electron-donating group, further stabilizes the intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-4-iodo-2-methoxybenzene
  • 4-Iodoanisole
  • 2-Bromo-4-fluoro-1-iodobenzene

Uniqueness

4-Fluoro-1-iodo-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both fluorine and iodine atoms on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUTPUUHOAWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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